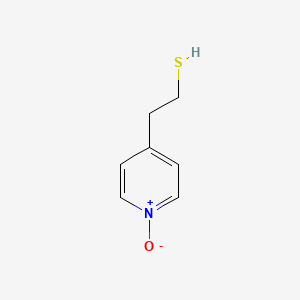
2-(1-Oxidopyridin-4-yl)ethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Oxidopyridin-4-yl)ethanethiol is a chemical compound with the molecular formula C7H9NOS It is a derivative of pyridine, featuring a thiol group attached to an ethane chain, which is further connected to a pyridine ring oxidized at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Oxidopyridin-4-yl)ethanethiol typically involves the oxidation of pyridine derivatives. One common method includes the reaction of pyridine N-oxides with thiol-containing reagents. For instance, the addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride can yield 2-substituted pyridine N-oxides . Another approach involves the use of titanacyclopropanes, which react with pyridine N-oxides to achieve regioselective C2-H alkylation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1-Oxidopyridin-4-yl)ethanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The pyridine N-oxide can be reduced back to pyridine under specific conditions.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the thiol group.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the pyridine N-oxide.
Substitution: Alkyl halides or acyl chlorides can react with the thiol group under basic conditions to form thioethers or thioesters.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Pyridine derivatives.
Substitution: Thioethers or thioesters.
Scientific Research Applications
2-(1-Oxidopyridin-4-yl)ethanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(1-Oxidopyridin-4-yl)ethanethiol involves its interaction with molecular targets through its thiol and pyridine N-oxide groups. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The pyridine N-oxide can participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
4-Pyridineethanethiol,1-oxide: Similar structure but with different substitution patterns.
2-(4-Pyridyl)-1-ethanthiol-1-oxid: Another derivative with a similar core structure.
Uniqueness
2-(1-Oxidopyridin-4-yl)ethanethiol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a thiol group and a pyridine N-oxide makes it a versatile compound for various applications.
Properties
CAS No. |
69603-81-2 |
|---|---|
Molecular Formula |
C7H9NOS |
Molecular Weight |
155.22 g/mol |
IUPAC Name |
2-(1-oxidopyridin-1-ium-4-yl)ethanethiol |
InChI |
InChI=1S/C7H9NOS/c9-8-4-1-7(2-5-8)3-6-10/h1-2,4-5,10H,3,6H2 |
InChI Key |
MYCDMRYLTZPKBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[N+](=CC=C1CCS)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


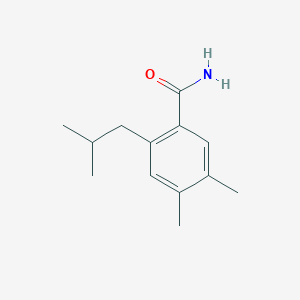

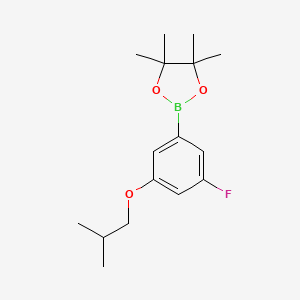

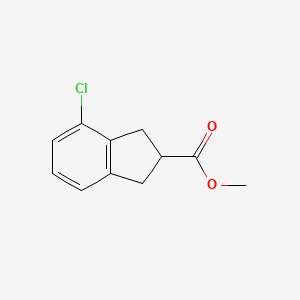

![4-[(Cyclopentyloxy)methyl]benzenemethanamine](/img/structure/B13988304.png)

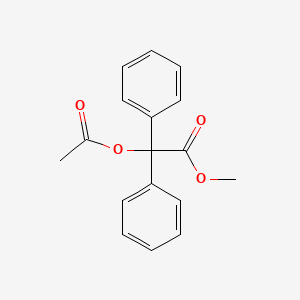
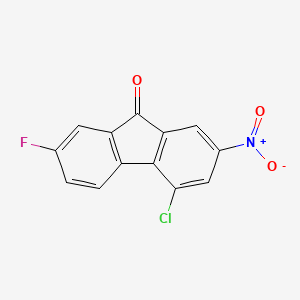
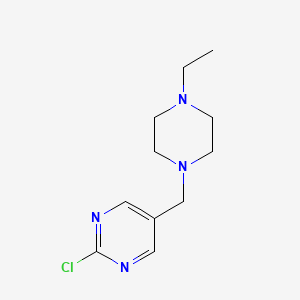
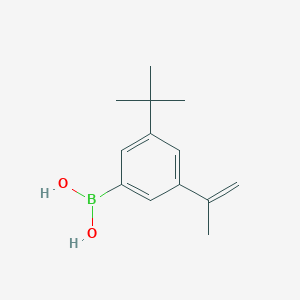
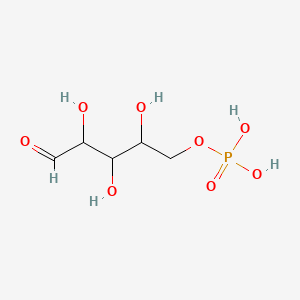
![1,1'-Sulfonylbis[3-isothiocyanato-4-(3-methylphenoxy)benzene]](/img/structure/B13988333.png)
